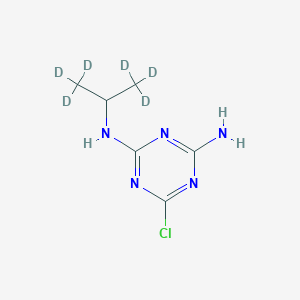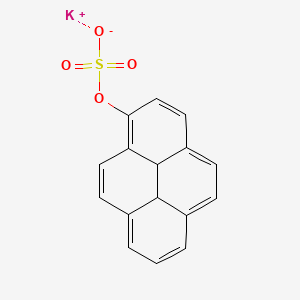
1-Pyrenyl Potassium Sulfate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
It is a derivative of pyrene, a polycyclic aromatic hydrocarbon, and is commonly used in medical, environmental, and industrial research. The compound’s unique structure and properties make it a valuable tool in scientific investigations.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Pyrenyl Potassium Sulfate can be synthesized through the reaction of pyrene with potassium sulfate under controlled conditions. The reaction typically involves the use of a solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and pressure, are carefully monitored to ensure optimal yield and purity .
Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale synthesis using automated reactors. The process includes the precise addition of reactants, continuous monitoring of reaction parameters, and purification steps to obtain the final product. The industrial methods are designed to maximize efficiency and minimize waste .
Analyse Des Réactions Chimiques
Types of Reactions: 1-Pyrenyl Potassium Sulfate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the compound’s structure and the presence of functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used to oxidize this compound.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed to reduce the compound.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or potassium cyanide.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrene derivatives with additional oxygen-containing functional groups, while reduction may result in the formation of pyrene-based hydrocarbons .
Applications De Recherche Scientifique
1-Pyrenyl Potassium Sulfate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and metal-organic frameworks (MOFs).
Biology: The compound is utilized in studies related to cellular processes and molecular interactions.
Medicine: Research on this compound includes its potential use in drug delivery systems and as a diagnostic tool.
Industry: The compound is employed in the development of advanced materials, such as sensors and catalysts.
Mécanisme D'action
The mechanism by which 1-Pyrenyl Potassium Sulfate exerts its effects involves interactions with molecular targets and pathways. The compound’s structure allows it to engage in π-π interactions with other aromatic molecules, influencing various biochemical processes. Additionally, its ability to form stable complexes with metals makes it a valuable tool in catalysis and material science .
Comparaison Avec Des Composés Similaires
1-Pyrenyl-d9 Potassium Sulfate: A deuterated version of 1-Pyrenyl Potassium Sulfate, used in isotopic labeling studies.
Potassium Sulfate: A simpler compound used in various industrial applications.
Uniqueness: this compound stands out due to its unique combination of pyrene’s aromatic properties and the sulfate group’s reactivity. This combination allows for diverse applications in research and industry, making it a versatile and valuable compound.
Propriétés
Formule moléculaire |
C16H11KO4S |
|---|---|
Poids moléculaire |
338.4 g/mol |
Nom IUPAC |
potassium;10b,10c-dihydropyren-1-yl sulfate |
InChI |
InChI=1S/C16H12O4S.K/c17-21(18,19)20-14-9-7-12-5-4-10-2-1-3-11-6-8-13(14)16(12)15(10)11;/h1-9,15-16H,(H,17,18,19);/q;+1/p-1 |
Clé InChI |
DEDJUIFQCUYLDF-UHFFFAOYSA-M |
SMILES canonique |
C1=CC2=CC=C3C=CC(=C4C3C2C(=C1)C=C4)OS(=O)(=O)[O-].[K+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


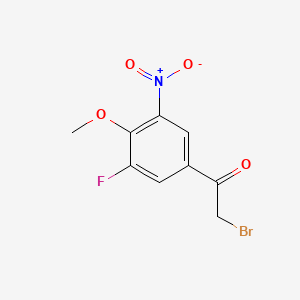
![5-chloro-7-[(3S)-3-methylmorpholin-4-yl]-1H-1,8-naphthyridin-2-one](/img/structure/B13429992.png)
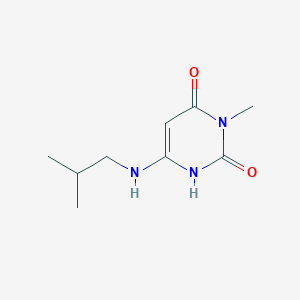
![2-(Aminomethyl)-1'-methyl-[1,3'-bipyrrolidin]-2'-one dihydrochloride](/img/structure/B13429999.png)

![4-[Ethyl(methyl)amino]but-2-ynyl 2-cyclohexyl-2-hydroxy-2-phenylacetate;hydrochloride](/img/structure/B13430007.png)

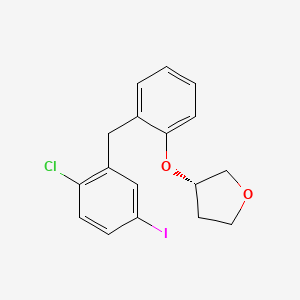

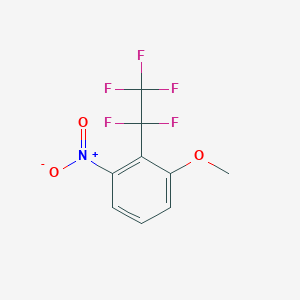
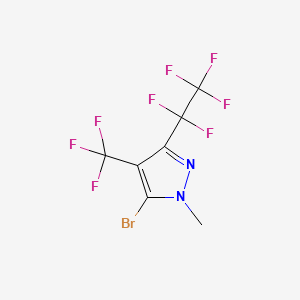

![3-(Benzo[d]thiazol-2-yl)-7-(diethylamino)-2H-chromene-2-thione](/img/structure/B13430033.png)
